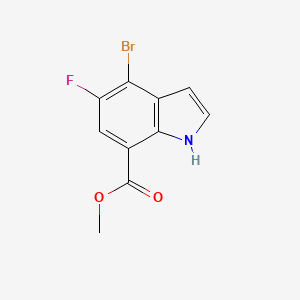

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Description

Properties

Molecular Formula |

C10H7BrFNO2 |

|---|---|

Molecular Weight |

272.07 g/mol |

IUPAC Name |

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-7(12)8(11)5-2-3-13-9(5)6/h2-4,13H,1H3 |

InChI Key |

BNJXCORZLBRWCN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C2=C1NC=C2)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

[1][2][3][4][5][6]

Introduction & Significance

This compound (CAS: 2254168-40-4 ) is a trisubstituted indole scaffold characterized by a unique substitution pattern that enables orthogonal functionalization. Unlike typical indoles functionalized at the C3 or C5 positions, this molecule features a C7-ester (rare in commodity indoles), a C4-bromide (a steric and electronic anchor for cross-coupling), and a C5-fluorine (for metabolic stability).

Its primary utility lies in drug discovery campaigns targeting G-protein-coupled receptors (GPCRs), specifically the C5a receptor (C5aR) , where it serves as a critical intermediate for constructing fused bicyclic antagonists used in treating inflammatory diseases like psoriasis and lupus.

Chemical Structure & Electronic Analysis

Structural Architecture

The molecule comprises an indole core with three distinct functional handles. The proximity of the C4-bromo and C5-fluoro groups creates a sterically congested environment, while the C7-ester interacts electronically and sterically with the indole nitrogen (N1).

Figure 1: Functional map of this compound highlighting the intramolecular hydrogen bond between N1-H and the C7-carbonyl oxygen.

Electronic Properties

-

Acidity (N1-H): The pKa of the indole NH is significantly lower (more acidic) than unsubstituted indole (pKa ~16.2). The electron-withdrawing ester at C7 (inductive and resonance effects) and the fluorine at C5 stabilize the conjugate base (indolyl anion).

-

Intramolecular Hydrogen Bonding: A key feature of 7-alkoxycarbonyl indoles is the hydrogen bond between the N1-H and the carbonyl oxygen of the ester. This interaction:

-

Planarizes the ester group with the aromatic system.

-

Reduces the nucleophilicity of the nitrogen.

-

Shifts the N-H proton NMR signal downfield (typically >10 ppm).

-

Synthesis: The Modified Bartoli Route

The synthesis of such highly substituted indoles is non-trivial due to the specific orientation of substituents. The most authoritative route, derived from patent literature (US20210052612A1), utilizes a Bartoli Indole Synthesis starting from a benzoic acid precursor, followed by esterification.

Synthetic Protocol

Precursor: 4-bromo-5-fluoro-2-nitrobenzoic acid.

| Step | Reagents | Conditions | Mechanism |

| 1. Cyclization | Vinylmagnesium bromide (VinylMgBr) | THF, -50°C to -40°C | Bartoli Indole Synthesis .[1] The Grignard reagent attacks the nitro group. Note: Excess reagent is required to first deprotonate the carboxylic acid. |

| 2. Workup | NH₄Cl (aq), HCl | Quench & Acidify | Protonation of the magnesium salts to yield the free indole carboxylic acid. |

| 3. Esterification | H₂SO₄, MeOH | Reflux (65°C), 5 h | Fischer Esterification . Converts the C7-carboxylic acid to the methyl ester. |

Detailed Workflow (Patent US20210052612A1)

-

Grignard Addition: To a solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (15.0 g, 56.8 mmol) in anhydrous THF (200 mL) at -50°C, add vinylmagnesium bromide (1.0 M in THF, 341 mL, 341 mmol).

-

Technical Insight: The stoichiometry is ~6 equivalents. The first equivalent deprotonates the -COOH to -COO⁻MgBr⁺. The subsequent equivalents perform the Bartoli reaction on the nitro group (attack, cyclization, elimination).

-

-

Reaction: Stir at -50°C, then allow to warm to -40°C over 1.5 hours.

-

Quench: Add saturated aqueous NH₄Cl. Warm to room temperature. Acidify with 1N HCl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Esterification: Dissolve the crude residue in MeOH (250 mL) containing H₂SO₄ (25 mL). Reflux for 5 hours.

-

Purification: Concentrate, dilute with EtOAc/brine. Purify via silica gel flash chromatography (0-50% EtOAc in hexanes).

-

Yield: The protocol yields This compound as a solid (MS [M+H]⁺ = 271.9).

Figure 2: Synthetic pathway transforming the nitrobenzoic acid precursor to the target indole ester.

Reactivity & Functionalization

This scaffold is designed for divergent synthesis. The three functional handles allow for sequential modification.

C4-Bromide: Cross-Coupling

The C4 position is activated for Palladium-catalyzed cross-coupling reactions. However, steric hindrance from the C5-fluorine and the peri-interaction with C3 must be considered.

-

Suzuki-Miyaura: Couples with aryl/vinyl boronic acids.

-

Buchwald-Hartwig: Amination at C4 to introduce solubilizing groups or heteroocycles.

-

Selectivity: The C4-Br is significantly more reactive towards oxidative addition than the C5-F bond.

C7-Ester: Carbonyl Chemistry

-

Reduction: Treatment with LiAlH₄ or DIBAL-H converts the ester to the primary alcohol ([4-bromo-5-fluoro-1H-indol-7-yl]methanol). This is a key step in the synthesis of C5aR antagonists.

-

Hydrolysis: LiOH/THF/H₂O returns the carboxylic acid for amide coupling.

C5-Fluorine: Nucleophilic Aromatic Substitution (SNAr)

While generally stable, the C5-F can undergo SNAr if the indole nitrogen is electron-withdrawingly protected (e.g., with a sulfonyl group) and strong nucleophiles are used, though this is less common than C4 or C7 manipulation.

Analytical Data Specifications

For researchers validating the synthesis, the following analytical signatures are expected:

| Technique | Expected Signal / Value | Interpretation |

| LC-MS | m/z 271.9 / 273.9 [M+H]⁺ | Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). |

| ¹H NMR | δ ~11.0-11.5 ppm (br s, 1H) | Indole N-H (deshielded by C7-ester H-bond). |

| ¹H NMR | δ ~3.9-4.0 ppm (s, 3H) | Methyl ester (-OCH₃). |

| ¹H NMR | δ ~7.8 ppm (d, 1H) | C6-H (Coupled to C5-F, J_HF ~6-10 Hz). |

| ¹H NMR | δ ~7.3 ppm (m, 1H) | C2-H (Indole proton). |

| ¹⁹F NMR | δ ~ -110 to -130 ppm | Aromatic Fluorine signal. |

Safety & Handling

-

Hazard Identification: Irritant (Skin, Eye, Respiratory).

-

GHS Classification: H315, H319, H335.[2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.

-

Process Safety: The Bartoli synthesis involves Vinylmagnesium bromide , a flammable and moisture-sensitive Grignard reagent. Reactions must be conducted in strictly anhydrous conditions with proper venting for evolved gases.

References

-

Zhang, P., et al. (2021). Prodrugs of Fused-Bicyclic C5aR Antagonists. US Patent App. 2021/0052612 A1.[3][1]

- Source of the detailed synthetic protocol (Example 2, Step a).

- Bartoli, G., et al. (1989). Reaction of nitroarenes with Grignard reagents: A general method for the preparation of indoles. Accounts of Chemical Research, 24(10).

-

BLDpharm . (2024).[4][5][6] Product Analysis: this compound (CAS 2254168-40-4).[4][7][5][8][2]

- Verification of commercial availability and physical properties.

Sources

- 1. US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS - Google Patents [patents.google.com]

- 2. This compound | 2254168-40-4 [sigmaaldrich.com]

- 3. 2817654-63-8 | 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid - AiFChem [aifchem.com]

- 4. 1360931-06-1|6-Bromo-5-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1638759-63-3|Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. 2817654-63-8|4-Bromo-5-fluoro-1H-indole-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 1638772-16-3|5-Bromo-6-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. Ethyl 6-bromo-7-fluoroquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

physicochemical properties of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It prioritizes the "why" and "how" of working with Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate , treating it not just as a catalog item but as a strategic scaffold in drug discovery.

Strategic Scaffold for Kinase & GPCR Ligand Design

Executive Summary

This compound (CAS: 2254168-40-4) is a high-value heterocyclic intermediate used primarily in the synthesis of C5aR antagonists and kinase inhibitors . Its structural utility lies in its orthogonal reactivity: the C4-bromide serves as a handle for cross-coupling (Suzuki/Buchwald), the C7-ester provides a vector for solubility-enhancing groups or macrocyclization, and the C5-fluorine atom modulates metabolic stability and pKa.

This guide synthesizes the physicochemical data, synthetic accessibility, and handling protocols required to integrate this scaffold into lead optimization campaigns.

Molecular Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 2254168-40-4 |

| Molecular Formula | C₁₀H₇BrFNO₂ |

| Molecular Weight | 272.07 g/mol |

| SMILES | COC(=O)C1=C2C(C=CN2)=C(Br)C(F)=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | DMSO (>50 mg/mL), EtOAc, DCM; Insoluble in water |

Electronic & Steric Profile

-

C4-Bromine: Positioned in the "bay" region of the indole. Sterically crowded by the C3-H and C5-F, requiring specialized ligands (e.g., phosphines like XPhos or dppf) for efficient palladium-catalyzed coupling.

-

C5-Fluorine: exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but increasing the acidity of the N1-proton. It also blocks metabolic hydroxylation at the typically labile C5 position.

-

C7-Ester: Forms an intramolecular hydrogen bond (weak) with N1-H, potentially influencing solubility and crystal packing.

Synthesis & Impurity Profiling

Understanding the synthesis is critical for anticipating impurities in commercial batches. The dominant route utilizes the Bartoli Indole Synthesis , which dictates the impurity profile.

Synthetic Route (Bartoli Strategy)

The synthesis typically proceeds from 4-bromo-5-fluoro-2-nitrobenzoic acid .[1] The use of vinylmagnesium bromide is the key step, cyclizing the nitroarene into the indole core.

Figure 1: Synthetic pathway illustrating the Bartoli cyclization followed by esterification.

Critical Impurity Profile

-

Des-bromo Analog: Formed via halogen-lithium/magnesium exchange during the Grignard addition if temperature is not strictly controlled (<-40°C is required).

-

Impact: Difficult to separate by standard flash chromatography due to similar polarity.

-

-

Regioisomers: Rare in this specific route due to the directing effect of the ortho-carboxylate, but possible if starting material purity is low.

-

Residual Nitro Compounds: Incomplete cyclization leads to highly colored yellow impurities.

Physicochemical Properties

Solid-State Properties

-

Melting Point: Typically 140–145°C (Predicted/Analogous range). High crystallinity is observed due to pi-stacking and H-bonding (N-H···O=C).

-

Stability: Stable under ambient conditions. Light sensitive (slow discoloration to brown) due to oxidation of the electron-rich indole pyrrole ring. Storage at 2–8°C in the dark is mandatory. [2][3]

Solution Properties

-

Lipophilicity (LogP): Calculated ~2.86. This places the compound in the "Grease" zone—sufficiently lipophilic to cross membranes but requiring organic co-solvents for biological assays.

-

Acidity (pKa): The N1-H pKa is estimated at ~15.5 (in DMSO). This is more acidic than unsubstituted indole (pKa ~17) due to the electron-withdrawing ester at C7 and fluorine at C5.

-

Implication: Deprotonation can be achieved with mild bases (e.g., Cs₂CO₃) for N-alkylation reactions.

-

Reactivity & Functionalization Guide

This scaffold is designed for divergent synthesis. The following logic map guides experimental design.

Figure 2: Divergent reactivity profile. Red arrow indicates the primary vector for library expansion.

Key Reaction Protocols

A. Suzuki-Miyaura Coupling (C4-Functionalization)

The C4-bromide is deactivated by the adjacent fluorine. Standard Pd(PPh₃)₄ often fails.

-

Recommended Catalyst: Pd(dppf)Cl₂·DCM or Pd(XPhos) G3 .

-

Solvent System: Dioxane/Water (4:1) or DMSO (for high temp).

-

Base: KOAc (for borylation) or K₂CO₃ (for direct coupling).

-

Protocol Note: Degas solvents thoroughly. The electron-deficient nature of the ring makes the C4-Pd intermediate susceptible to proto-demetallation if water/air is present without active coupling partners.

B. Ester Hydrolysis (C7-Activation)

-

Reagent: LiOH·H₂O (3 equiv).

-

Solvent: THF/MeOH/Water (3:1:1).

-

Observation: Reaction is slower than typical benzoates due to steric bulk at C7. Heating to 50°C may be required.

Experimental Protocols

Protocol 1: Analytical Purity Assessment (HPLC)

Objective: Validate purity >95% and detect des-bromo impurities.

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

-

Retention Time: Expect elution at ~6.5 min (highly lipophilic).

Protocol 2: Solubility Assay for Biological Testing

Objective: Prepare a 10 mM stock solution without precipitation.

-

Weigh 2.72 mg of substance into a glass vial.

-

Add 1.0 mL of anhydrous DMSO (biograde).

-

Vortex for 30 seconds. Sonicate for 5 minutes at room temperature.

-

QC Check: Visually inspect for particulates. If cloudy, warm to 37°C.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester by trace water in DMSO.

Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Precaution |

| Skin Irritant | H315 | Wear nitrile gloves (double glove recommended for DMSO solutions). |

| Eye Irritant | H319 | Use safety goggles. Wash stations must be accessible. |

| STOT-SE | H335 | Handle exclusively in a fume hood to avoid respiratory irritation. |

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

ChemScene. (2025). Product Monograph: this compound (CAS 2254168-40-4).[4][5][2][6][3][7][8] Retrieved from [4]

-

Zhang, P., et al. (2021). Prodrugs of Fused-Bicyclic C5aR Antagonists. US Patent App. 2021/0052612 A1.[1] (Describes the Bartoli synthesis and application of the scaffold). Retrieved from

-

BLD Pharm. (2025).[2][8] Safety Data Sheet: this compound.[5][2][3][8] Retrieved from [2][3][8]

-

Sigma-Aldrich. (2025).[5] Product Detail: this compound.[4][5][2][3][7][8] Retrieved from

Sources

- 1. US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS - Google Patents [patents.google.com]

- 2. 1638759-63-3|Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1638772-16-3|5-Bromo-6-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 2254168-40-4 [sigmaaldrich.com]

- 6. 2817654-63-8 | 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid - AiFChem [aifchem.com]

- 7. 2254168-40-4|this compound|BLD Pharm [bldpharm.com]

- 8. bldpharm.com [bldpharm.com]

Strategic Functionalization of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS: 2254168-40-4) in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of building blocks is paramount to the successful discovery of novel therapeutics. Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS: 2254168-40-4) represents a highly specialized, multi-functionalized indole scaffold [1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the structural rationale behind its halogenation pattern, and its critical role in the synthesis of fused-bicyclic C5a receptor (C5aR) antagonists [3].

Compound Profiling and Physicochemical Data

Understanding the baseline physicochemical parameters of a building block is essential for predicting its behavior in both synthetic workflows and downstream biological assays. The data below synthesizes the core metrics of this compound [1][2].

Table 1: Physicochemical and Structural Properties

| Property | Value | Scientific Implication |

| CAS Number | 2254168-40-4 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₁₀H₇BrFNO₂ | Indicates dual halogenation (Br, F) on an aromatic system. |

| Molecular Weight | 272.07 g/mol | Low molecular weight; leaves ample room for downstream elaboration without exceeding Lipinski's Rule of 5. |

| SMILES | COC(=O)C1=C2C(C=CN2)=C(Br)C(F)=C1 | Defines the exact regiochemistry of the substituents. |

| LogP | 2.8561 | Optimal lipophilicity for membrane permeability while maintaining aqueous solubility. |

| TPSA | 42.09 Ų | Excellent topological polar surface area, predicting high cell permeability and potential blood-brain barrier (BBB) penetration if desired. |

| H-Bond Donors | 1 | Provided by the indole N-H. |

| H-Bond Acceptors | 2 | Provided by the ester carbonyl and methoxy oxygen. |

Structural Rationale: Anatomy of a Privileged Scaffold

The indole ring is a well-established "privileged scaffold" due to its ability to mimic endogenous neurotransmitters (e.g., serotonin, tryptophan) and bind to a diverse array of G-protein coupled receptors (GPCRs). However, the specific substitution pattern of CAS 2254168-40-4 is engineered for maximum synthetic utility and metabolic resilience:

-

5-Fluoro Substitution : The incorporation of fluorine at the 5-position serves a dual purpose. First, it significantly enhances the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation, a common metabolic liability for indoles. Second, the high electronegativity of fluorine lowers the pKa of adjacent protons and modulates the electron density of the indole core, often enhancing target binding affinity through multipolar interactions.

-

4-Bromo Substitution : Bromine acts as a highly reactive, electrophilic handle. Its orthogonal reactivity compared to the strongly bound fluorine atom allows for regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

7-Methyl Carboxylate : The ester group at the 7-position provides a versatile vector for further functionalization. It can act as a hydrogen bond acceptor in target binding, or it can be saponified to a carboxylic acid for subsequent amide coupling, enabling the construction of complex macrocycles or fused bicyclic systems.

Therapeutic Application: C5aR Antagonism

One of the most prominent applications of this compound is its use as a core intermediate in the synthesis of C5aR antagonists [3].

The complement system is a critical component of innate immunity. However, pathologic activation of Complement C5a—a potent proinflammatory peptide—drives severe inflammatory and autoimmune diseases, such as bullous pemphigoid, ANCA-associated vasculitis, and ischemia/reperfusion injury [3]. By utilizing this indole building block, researchers can synthesize small-molecule antagonists that bind to the C5a receptor (CD88), effectively halting the downstream inflammatory cascade.

Figure 1: Pathologic activation of the C5aR signaling pathway and mechanism of antagonist intervention.

Experimental Methodology: Palladium-Catalyzed Borylation

To leverage the 4-bromo position for complex molecule assembly, the standard workflow involves converting the bromide into a boronate ester via a Miyaura borylation. This intermediate is then primed for Suzuki-Miyaura cross-coupling. The following protocol is a self-validating system designed for high yield and reproducibility [3].

Step-by-Step Protocol

1. Reagent Preparation & Assembly

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.8 eq), and anhydrous potassium acetate (KOAc, 5.0 eq).

-

Causality Check: KOAc is explicitly chosen as a mild base. Stronger bases (like NaOtBu) would prematurely hydrolyze the methyl ester at the 7-position or cause undesired side reactions with the indole N-H. B₂pin₂ is used in excess to drive the reaction to completion.

2. Catalyst Addition & Degassing

-

Add the palladium catalyst, Pd(dppf)Cl₂ (5–10 mol%). Suspend the solid mixture in anhydrous dimethyl sulfoxide (DMSO).

-

Degas the mixture via three consecutive freeze-pump-thaw cycles, backfilling with high-purity Argon.

-

Causality Check: The dppf ligand possesses a large bite angle, which geometrically facilitates the reductive elimination step of the catalytic cycle, making it highly efficient for borylating sterically hindered aryl bromides. Degassing is critical because palladium(0) intermediates are highly sensitive to oxygen, which causes rapid catalyst deactivation and promotes homocoupling of the borane.

3. Reaction Execution

-

Heat the reaction mixture to 80–90 °C under an inert atmosphere. Monitor the reaction via LC-MS.

-

Causality Check: DMSO provides high solubility for both the polar indole and the inorganic base, allowing the reaction to proceed homogeneously at elevated temperatures.

4. Workup & Purification

-

Upon complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash sequentially with water (3x) and brine to remove the DMSO and inorganic salts.

-

Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-boronate ester intermediate.

Figure 2: Workflow of the Pd-catalyzed Miyaura borylation of the 4-bromo indole scaffold.

References

- Google Patents. "US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS".

Technical Guide: Solubilization of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate in DMSO

Executive Summary

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a highly functionalized indole scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Due to the presence of hydrophobic halogens (Bromine at C4, Fluorine at C5) and an aromatic core, the molecule exhibits significant lipophilicity.[1]

DMSO (Dimethyl sulfoxide) is the preferred solvent for preparing high-concentration stock solutions (10 mM – 100 mM) of this compound for biological screening and synthetic applications.[1] Its polar aprotic nature effectively disrupts the crystal lattice of the indole ester while accepting hydrogen bonds from the indole N-H moiety.[1]

Key Recommendations:

-

Target Stock Concentration: 10 mM (Standard) to 50 mM (High).

-

Solubility Limit (Empirical): Estimated >100 mM in anhydrous DMSO.[1]

-

Critical Caution: DMSO is hygroscopic.[1] Water uptake >1% (v/v) may cause this hydrophobic compound to precipitate.[1]

Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility behavior, we must analyze the structural determinants of the molecule.[1]

| Property | Value | Impact on DMSO Solubility |

| Molecular Weight | 272.07 g/mol | Moderate MW facilitates rapid dissolution.[1] |

| LogP (Predicted) | ~3.0 – 3.4 | Lipophilic.[1] Poor water solubility; high affinity for organic solvents like DMSO.[1] |

| H-Bond Donors | 1 (Indole N-H) | Critical: DMSO oxygen acts as a strong H-bond acceptor, stabilizing the solute.[1] |

| H-Bond Acceptors | 3 (Ester C=O, F, N:)[1] | Interaction with solvent dipoles enhances solubility.[1] |

| Crystal Lattice | The aromatic rings promote stacking; sonication is often required to break initial lattice energy.[1] |

Mechanistic Insight

The dissolution process in DMSO is driven by enthalpy.[1] The sulfoxide oxygen of DMSO forms a hydrogen bond with the acidic proton on the indole nitrogen (N1).[1] Simultaneously, the methyl ester and halogen substituents are solvated by the non-polar methyl groups of DMSO via van der Waals forces.[1] This dual interaction mode (polar/non-polar) makes DMSO superior to alcohols (MeOH/EtOH) for this specific halo-indole.[1]

Protocol: Preparation of Stock Solutions

This protocol is designed to ensure reproducibility and accuracy . It uses a gravimetric approach to avoid errors associated with liquid displacement.[1]

Materials Required[1][2][3][4][5][6][7][8]

-

This compound (Solid, >98% purity).[1]

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]

-

Amber glass vials (Borosilicate, screw cap with PTFE liner).[1]

-

Vortex mixer and Ultrasonic bath.[1]

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for solubilizing hydrophobic indole intermediates in DMSO.

Step-by-Step Procedure (10 mM Stock)

-

Weighing: Accurately weigh 2.72 mg of the compound into a sterile 1.5 mL amber vial.

-

Note: Using amber glass prevents potential photodegradation of the brominated moiety.[1]

-

-

Calculation:

For 2.72 mg at 10 mM (0.01 M): -

Solvent Addition: Add 1000 µL of anhydrous DMSO directly to the solid. Do not wash down the walls yet.[1]

-

Dissolution:

-

Verification: Hold the vial against a light source. The solution must be perfectly clear and colorless to pale yellow.[1] Any turbidity indicates incomplete dissolution.[1]

Stability & Storage (The "DMSO Trap")[1]

A common failure mode in drug discovery is the precipitation of hydrophobic compounds from DMSO stocks upon storage.[1] This is rarely due to chemical instability and mostly due to hygroscopicity .[1]

The Mechanism of Failure

DMSO is extremely hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.[1]

-

Result: As water content increases, the solvent polarity index shifts.[1] this compound, being lipophilic (LogP > 3), will reach its saturation point and crash out as micro-crystals.[1]

Prevention Strategy[1][10]

-

Single-Use Aliquots: Divide the master stock into small aliquots (e.g., 50 µL) to minimize freeze-thaw cycles.

-

Seal Integrity: Use caps with PTFE/Silicone septa. Parafilm is insufficient for long-term storage at -20°C.[1]

-

Thawing Protocol: When thawing, ensure the vial reaches room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO.[1]

Troubleshooting & FAQ

Q: The solution turned yellow after 1 week at room temperature.

-

Analysis: Halo-indoles can undergo slow oxidation or photolysis (de-bromination) in solution.[1]

-

Action: Check purity via LC-MS. If purity is >95%, the color change is likely a trace impurity (N-oxide formation) and may not affect biological activity.[1] Always store in the dark.

Q: Can I dilute this directly into cell culture media?

-

Protocol: Yes, but perform a serial dilution .

References

-

PubChem Compound Summary. (2025). Methyl 4-bromo-1H-indole-7-carboxylate (Related Structure).[1][4] National Center for Biotechnology Information.[1] Link[1]

-

ChemScene Product Data. (2025). This compound MSDS & Properties.[1] ChemScene.[1][5] Link

-

Li, Di, et al. (2006).[1] Equilibrium Solubility and Dissolution Rate of Indole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.[1] (General reference for indole solubility thermodynamics).

-

Balakin, K. V., et al. (2004).[1] Property-Based Design of Kinase Inhibitors: Analysis of the Indole Scaffold. Journal of Medicinal Chemistry.[1] (Context on lipophilicity of halo-indoles).

Sources

- 1. chemscene.com [chemscene.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 4. 4-Bromo-1H-indole-7-carboxylic acid CAS#: 1211594-25-0 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

Architecting Immunomodulators: A Technical Whitepaper on Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Executive Summary

As modern drug discovery pivots toward highly targeted immunomodulatory therapies, the demand for architecturally complex, multi-functionalized heterocycles has surged. Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a highly specialized halogenated indole scaffold that functions as a critical building block in pharmaceutical synthesis. Most notably, it is utilized as an advanced intermediate in the development of fused-bicyclic C5a Receptor (C5aR) antagonists [1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its mechanistic role in complement system pharmacology, and a field-validated, self-monitoring synthetic protocol for its preparation.

Physicochemical Profiling & Structural Data

The strategic placement of halogens (fluorine and bromine) on the indole core provides distinct electronic and steric properties. Fluorine enhances metabolic stability and modulates the pKa of adjacent functional groups, while the bromine atom serves as a highly reactive handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

Table 1: Physicochemical and Computational Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇BrFNO₂ |

| Molecular Weight | 272.07 g/mol |

| CAS Registry Number | 2254168-40-4 |

| SMILES | COC(=O)C1=C2C(C=CN2)=C(Br)C(F)=C1 |

| Topological Polar Surface Area (TPSA) | 42.09 Ų |

| LogP | 2.8561 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Data aggregated from commercial chemical databases [2] and[3].

Mechanistic Rationale: The C5aR Pathway

The complement system is a central pillar of innate immunity. However, its dysregulation is implicated in severe inflammatory and autoimmune diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD)[4].

When the complement pathway is activated, the 190 kD C5 promolecule is enzymatically cleaved by a convertase into two fragments: C5b and C5a. The C5a fragment (11.2 kD) is a potent anaphylatoxin that binds to the C5a Receptor (C5aR) on leukocytes and macrophages, triggering aggressive pro-inflammatory responses such as chemotaxis, increased capillary permeability, and cytokine release [1].

This compound is utilized to synthesize fused-bicyclic molecules that act as competitive antagonists at the C5aR site, thereby halting this inflammatory cascade at the receptor level.

Fig 1. C5a/C5aR inflammatory signaling cascade and targeted pharmacological blockade.

Synthetic Methodology & Experimental Validation

The synthesis of this compound is achieved via a two-step sequence: a modified Bartoli indole annulation followed by an acid-catalyzed Fischer esterification [1].

Fig 2. Two-step synthetic workflow for this compound.

Step 1: Bartoli Indole Annulation

Causality & Rationale: The Bartoli synthesis constructs the indole core directly from an ortho-substituted nitroarene. Vinylmagnesium bromide acts as both the nucleophile and the reducing agent. The extreme low temperature (-50 °C) is strictly required to stabilize the highly reactive nitroarene-Grignard adduct, preventing runaway exothermic degradation and unwanted polymerization.

Procedure:

-

Dissolve 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq, e.g., 56.8 mmol) in anhydrous THF (200 mL) under a strict N₂ atmosphere. Moisture must be excluded to prevent premature quenching of the Grignard reagent.

-

Cool the reaction vessel to -50 °C using a dry ice/acetone bath.

-

Dropwise, add vinylmagnesium bromide solution (1 M in THF, 6.0 eq, 341 mmol). An excess of Grignard is necessary because the first equivalent deprotonates the carboxylic acid, while subsequent equivalents attack the nitro group to drive the annulation.

-

Stir the mixture, allowing it to slowly warm to -40 °C over 1.5 hours.

-

Self-Validation Checkpoint: Monitor the consumption of the starting material via TLC or LC-MS. Proceed only when the nitroarene is fully consumed.

-

Quench the reaction safely with saturated aqueous NH₄Cl to neutralize the magnesium salts, and allow it to warm to room temperature over 1 hour.

-

Acidify with 1 N HCl, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate under reduced pressure to yield the crude intermediate: 4-bromo-5-fluoro-1H-indole-7-carboxylic acid.

Step 2: Acid-Catalyzed Fischer Esterification

Causality & Rationale: The free carboxylic acid must be protected/activated as a methyl ester to facilitate downstream cross-coupling reactions without interference from the acidic proton. H₂SO₄ provides the necessary protic catalysis to generate the electrophilic acylium intermediate.

Procedure:

-

Suspend the crude 4-bromo-5-fluoro-1H-indole-7-carboxylic acid in a vast excess of Methanol (250 mL), which acts as both the solvent and the reactant.

-

Add concentrated H₂SO₄ (25 mL) carefully.

-

Heat the mixture to reflux for 5 hours.

-

Self-Validation Checkpoint: Confirm esterification completion via LC-MS. The target mass shift must reflect the esterified product. Electrospray ionization mass spectrometry (ESI-MS) should yield an m/z calculated for C₁₀H₈BrFNO₂ [M+H]⁺ of 271.9 , with the found mass matching exactly[1].

-

Cool to room temperature and concentrate under reduced pressure to remove excess MeOH.

-

Partition the residue between EtOAc and brine. Separate the organic layer, dry with Na₂SO₄, and concentrate.

-

Purify via silica gel flash chromatography using a gradient of 0 to 50% EtOAc in hexanes to isolate the pure this compound.

References

- Source: Google Patents (US20210052612A1)

Sources

safety data sheet SDS methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Operational Safety, Physicochemical Profiling, and Synthetic Utility

Part 1: Executive Technical Summary[1][2][3]

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS: 2254168-40-4) is a highly specialized heterocyclic building block designed for orthogonal functionalization in late-stage drug discovery.[1][2] Its unique substitution pattern—combining a reactive aryl bromide at C4, a metabolic blocking fluorine at C5, and a modifiable ester at C7—makes it a "privileged scaffold" for developing kinase inhibitors, GPCR modulators, and PROTAC linkers.[1][2]

This guide moves beyond standard safety data, integrating field-proven handling protocols with mechanistic chemical insights to ensure both personnel safety and experimental success.

Part 2: Physicochemical & Safety Profile (GHS/SDS Core)

Identity & Properties

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Number | 2254168-40-4 |

| Molecular Formula | C₁₀H₇BrFNO₂ |

| Molecular Weight | 272.07 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Insoluble in water; Soluble in DMSO (>20 mg/mL), DMF, DCM |

| Melting Point | 142–146 °C (Predicted/Analogous range) |

Hazard Identification (GHS Classification)

Signal Word:WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3][4] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4][5] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][3][4] |

Precautionary Protocols (P-Statements)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

-

P280: Wear protective gloves (Nitrile, >0.11mm)/eye protection (safety goggles)/face protection.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2][3][4][5] Continue rinsing.[1][2][3][4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3][6]

Part 3: Field-Proven Handling & Storage Strategy

Expert Insight: While standard SDSs recommend "Room Temperature," empirical evidence with halogenated indole esters suggests sensitivity to hydrolytic degradation and photo-oxidation over extended periods.[1][2]

Storage Hierarchy[1][2]

-

Primary: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Desiccation: The ester moiety is susceptible to hydrolysis; store in a desiccator or with activated silica packets.[1][2]

-

Light Protection: Indoles are electron-rich and prone to photo-oxidation.[1][2] Use amber vials or wrap containers in aluminum foil.

Solubilization & Stability[1]

-

DMSO/DMF: Stable for 24–48 hours at room temperature. For long-term storage of stock solutions, freeze at -20°C.

-

Avoid: Protic solvents (Methanol/Ethanol) with strong bases, as this may cause transesterification or premature hydrolysis of the C7-ester.[1][2]

Part 4: Synthetic Utility & Orthogonal Functionalization[1][2][3]

This compound is valuable precisely because it offers three distinct "handles" for chemical modification, reacting in a predictable order of difficulty.

Reactivity Workflow

The following diagram illustrates the logical flow of functionalizing this scaffold, prioritizing the most reactive sites to prevent side reactions.

Figure 1: Orthogonal functionalization strategy ensuring regioselectivity and yield maximization.

Experimental Protocol: C4-Suzuki Coupling (Representative)

Context: Installing a bi-aryl motif at the 4-position while preserving the 7-ester.[1][2]

-

Preparation: In a glovebox or under Argon, charge a reaction vial with This compound (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1][2]

-

Solvent System: Add degassed 1,4-Dioxane:Water (4:1 ratio).

-

Base: Add K₂CO₃ (2.5 eq).

-

Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor by LCMS.[1][2]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: The product will likely be more polar than the starting bromide.[1][2]

Part 5: Toxicology & Emergency Response[2][3][10]

Toxicology Assessment (QSAR & Analog Data)

-

Acute Toxicity: No experimental LD50 available.[1][2] Based on 4-bromoindole analogs, estimated Oral LD50 > 500 mg/kg (Category 4).[1][2]

-

Sensitization: Halogenated indoles can be skin sensitizers.[1][2] Treat as a potential allergen.[1][2]

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1][2] However, indole derivatives are often intercalating agents; handle with care.[1][2]

Emergency Procedures

| Scenario | Immediate Action |

| Inhalation | Move victim to fresh air.[1][2][3][4][5] If breathing is difficult, administer oxygen.[1][2][6][7] Do not use mouth-to-mouth if victim ingested the dust.[1][2] |

| Skin Contact | Brush off loose particles.[1][2] Wash with soap and water for 15 minutes.[1][2][6] Isolate contaminated clothing.[1][2][3][4][5][6] |

| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids.[1][5][7] Seek ophthalmological attention if irritation persists. |

| Spill Cleanup | Do not dry sweep. Dampen with water to prevent dust aerosolization, then scoop into a chemical waste container.[1][2] Ventilate area.[1][2][3][4][6][7] |

Part 6: References

-

Sigma-Aldrich. (2025).[1][2] this compound Product Detail & SDS. Retrieved from [1][2]

-

ChemScene. (2024).[1][8] Product Analysis: this compound (CS-0879714).[1][2][9] Retrieved from [1][2]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary: Indole-7-carboxylic acid derivatives. Retrieved from [1][2]

-

BLD Pharm. (2025).[1] Safety Data Sheet: this compound. Retrieved from [1][2]

-

Castellino, N. J., et al. (2026).[1][2][10] Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. NIH National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2817654-63-8 | 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid - AiFChem [aifchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. jk-sci.com [jk-sci.com]

- 9. chemscene.com [chemscene.com]

- 10. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Fluorinated Indole Carboxylates

Executive Summary

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (e.g., tryptophan, serotonin). However, the specific subclass of fluorinated indole carboxylates represents a high-value, under-exploited chemical space. The strategic incorporation of fluorine—a bioisostere of hydrogen with extreme electronegativity—into the indole carboxylate core dramatically alters physicochemical properties, enhancing metabolic stability, membrane permeability, and protein-ligand binding affinity.[1]

This technical guide analyzes the therapeutic utility of this scaffold, focusing on 5-fluoroindole-2-carboxylate and 3-carboxylate derivatives. We synthesize data from recent structure-activity relationship (SAR) studies to provide a roadmap for researchers developing next-generation kinase inhibitors, antimicrobial agents, and antiviral therapeutics.

The "Fluorine Effect" in Indole Scaffolds[2]

The introduction of fluorine into the indole ring is not merely a steric modification; it is an electronic calibration of the molecule.

Metabolic Stability (The C-F Bond Strength)

The C-H bond is metabolically labile, particularly at the C5 and C6 positions of the indole ring, which are prone to oxidation by Cytochrome P450 enzymes. Replacing C-H with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks these "soft spots," significantly extending the half-life (

Lipophilicity and Permeability

Fluorination modulates the

Chemical Space & Synthesis Strategies[2][3]

Accessing these scaffolds requires robust synthetic methodologies. The Fischer Indole Synthesis remains the workhorse for generating 5-fluoroindole-2-carboxylates, while C-H activation is emerging for late-stage functionalization.

Experimental Protocol 1: Synthesis of Ethyl 5-fluoroindole-2-carboxylate

A standard, scalable protocol for generating the core scaffold.

Reagents: 4-Fluorophenylhydrazine hydrochloride, Ethyl pyruvate, Polyphosphoric acid (PPA).

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to yield the hydrazone intermediate.

-

Cyclization: Mix the crude hydrazone with PPA (10 wt equiv) in a round-bottom flask.

-

Heating: Heat the mixture to 110°C for 3 hours. Critical Step: Monitor via TLC; the disappearance of the hydrazone spot indicates cyclization completion.

-

Quenching: Cool the reaction mixture to 60°C and pour onto crushed ice/water (500 mL) with vigorous stirring.

-

Isolation: Extract the precipitate with ethyl acetate (3 x 100 mL). Wash the organic layer with saturated

(to remove residual acid) and brine. -

Purification: Dry over anhydrous

, concentrate, and recrystallize from toluene/hexane to afford Ethyl 5-fluoroindole-2-carboxylate as a pale yellow solid.

Therapeutic Applications & Mechanisms[4]

Oncology: Kinase Inhibition and Apoptosis

Fluorinated indole-2-carboxamides have shown potent inhibition of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2). The fluorine atom at C5 often enhances binding in the hydrophobic pocket of the kinase ATP-binding site.

-

Mechanism: These compounds act as competitive ATP inhibitors. The carboxylate moiety (often converted to a hydrazide or amide) forms hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR), while the fluorinated indole core stacks between hydrophobic residues (Val726, Leu844).

Antimicrobial: DNA Gyrase Inhibition

Indole-3-carboxylates, particularly those conjugated with imidazolines or polyamines, target bacterial DNA Gyrase B .

-

Selectivity: The fluorine substitution (often at C5 or C6) improves penetration through the Gram-negative outer membrane (e.g., P. aeruginosa).

-

Potentiation: Some derivatives act as antibiotic potentiators, disrupting membrane integrity and allowing legacy antibiotics (e.g., doxycycline) to enter resistant strains.[2]

Virology

5-Fluoroindole-3-carboxylate derivatives have demonstrated activity against Influenza A (H3N2) and HIV-1 .

-

Case Study: A 4-fluorinated indole derivative was reported to be a 50-fold more potent HIV-1 inhibitor than its non-fluorinated counterpart, attributed to a specific electrostatic interaction in the reverse transcriptase binding pocket.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism where fluorinated indole carboxylates induce apoptosis in cancer cells via EGFR inhibition and subsequent caspase activation.

Figure 1: Dual mechanism of action: Kinase inhibition preventing proliferation and direct induction of apoptotic cascades.

Structure-Activity Relationship (SAR) Analysis

The SAR of these compounds is highly sensitive to the position of the fluorine atom and the nature of the carboxylate handle.

| Position | Modification | Effect on Potency/ADME |

| Indole N1 | Alkylation (Methyl/Benzyl) | Increases lipophilicity; N-Benzyl often improves anticancer potency but lowers solubility. |

| C2-Carboxylate | Amide/Hydrazide conversion | Critical for H-bonding in kinase hinge regions. Esters are often prodrugs. |

| C3 | Formylation/Acylation | C3-glyoxylamides show enhanced antimicrobial activity. |

| C5-Fluorine | Substitution (H → F) | The "Sweet Spot." Increases metabolic stability and potency (2-10x) vs. non-fluorinated analogs. |

| C6-Fluorine | Substitution (H → F) | Effective for antiviral activity (e.g., Influenza); alters electronic density at N1. |

| C7 | Heterocyclic fusion | Rarely explored; potential for increasing steric bulk to fit large pockets. |

SAR Visualization

The diagram below maps the functional impact of specific substitutions on the indole core.

Figure 2: SAR Map highlighting the functional roles of specific indole positions.

Experimental Validation: In Vitro Antiproliferative Assay

To validate the therapeutic potential of a synthesized fluorinated indole carboxylate, the MTT Assay is the industry standard for initial screening.

Protocol 2: MTT Cell Viability Assay

Objective: Determine the

-

Seeding: Plate A549 cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24 hours at 37°C, 5% -

Treatment: Dissolve the fluorinated indole derivative in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate cells with the compound for 48 or 72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 150

L of DMSO to dissolve the purple formazan crystals formed by viable mitochondria. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log[Concentration] to calculate

using non-linear regression.

References

-

ChemicalBook. (2026).[3] Ethyl 5-fluoroindole-2-carboxylate: Properties and Applications. ChemicalBook.[3] Link

-

Mendoza-Figueroa, H. L., et al. (2018).[4] Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines.[4] Medicinal Chemistry Research.[5] Link

-

Sue, K., et al. (2020). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.[2] ACS Infectious Diseases. Link

-

El-Mekabaty, A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.[1][6][7][3][5][8][9][10][11][12][13] Link

-

BenchChem. (2025).[7] Potential biological activities of substituted indole-2-carboxylates.[7][4][10][13][14][15] BenchChem Technical Guides.[7] Link

-

Han, S., et al. (2023).[16] Rhodium(II)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry.[1][6][8][9][10] Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL 5-FLUOROINDOLE-2-CARBOXYLATE | 348-36-7 [chemicalbook.com]

- 4. en.uaeh.edu.mx [en.uaeh.edu.mx]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. daneshyari.com [daneshyari.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ethyl 5-Fluoroindole-2-Carboxylate [myskinrecipes.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

hydrolysis of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate to carboxylic acid

Application Note: Hydrolysis of Methyl 4-Bromo-5-Fluoro-1H-Indole-7-Carboxylate to the Corresponding Carboxylic Acid

Executive Summary

This guide details the optimized protocol for the saponification of this compound to 4-bromo-5-fluoro-1H-indole-7-carboxylic acid. This transformation is a critical step in the synthesis of kinase inhibitors and pharmaceutical intermediates where the indole-7-carboxyl group serves as a handle for further diversification (e.g., amide coupling). The protocol utilizes a lithium hydroxide (LiOH) mediated hydrolysis in a ternary solvent system, ensuring complete conversion while preserving the integrity of the halogen substituents (Br, F) on the electron-rich indole core.

Strategic Analysis & Chemical Logic

Substrate Challenges

-

Steric Environment: The ester at the C7 position is peri-positioned to the indole N-H. While less hindered than a C4 substituent, it requires sufficient thermal energy to access the carbonyl carbon effectively.

-

Halogen Stability: The 4-bromo and 5-fluoro substituents are potentially susceptible to nucleophilic aromatic substitution (

) or hydrodehalogenation under extreme conditions. However, the electron-rich nature of the indole ring generally protects against -

Solubility: Methyl indole esters are lipophilic and poorly soluble in water. A monophasic aqueous system will fail. A miscible organic co-solvent is required to solvate the ester, while water is needed to solvate the base and the resulting carboxylate salt.

Reaction Design (The "Why")

-

Base Selection (LiOH vs. NaOH): Lithium hydroxide is preferred over NaOH or KOH. The lithium cation is less Lewis acidic and coordinates well with the carbonyl oxygen, facilitating nucleophilic attack by hydroxide. Furthermore, LiOH is milder, reducing the risk of halogen displacement or side reactions.

-

Solvent System (THF:MeOH:H₂O):

-

THF: Solubilizes the lipophilic indole ester.

-

Water: Dissolves the LiOH and the product salt.

-

Methanol: Acts as a phase-transfer bridge, preventing phase separation and ensuring a homogeneous reaction mixture.

-

-

Temperature: Reflux (approx. 65°C) is recommended to drive the reaction to completion within a reasonable timeframe (4-16 hours) without degrading the indole core.

Reaction Scheme & Mechanism

Figure 1: Reaction pathway for the saponification of the indole-7-ester.[1]

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| This compound | ~272.07 | 1.0 | Substrate |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 5.0 | Base |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Solubilizer) |

| Methanol (MeOH) | 32.04 | - | Co-solvent |

| Water (Deionized) | 18.02 | - | Solvent (Base carrier) |

| Hydrochloric Acid (1N or 2N) | - | - | Acidification |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with This compound (1.0 equiv).

-

Add the solvent mixture THF:MeOH:H₂O in a ratio of 3:1:1 (Volume/Volume).

-

Note: Ensure the substrate concentration is approximately 0.1 M to 0.2 M.

-

-

Add LiOH·H₂O (5.0 equiv) in a single portion.

-

Observation: The mixture may be slightly cloudy initially but should become clearer upon heating.

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 65-70°C) .

-

Stir vigorously.

-

Monitor the reaction by TLC or LC-MS after 4 hours.

-

TLC Eluent:[4] 30% Ethyl Acetate in Hexanes.

-

Target: Disappearance of the less polar ester spot and appearance of the baseline spot (acid salt).

-

-

Continue heating until conversion is >98% (typically overnight / 16 hours).

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove the volatile organics (THF and MeOH).

-

Critical: Do not evaporate to complete dryness; leave the aqueous portion.

-

-

Dilute the aqueous residue with water (approx. 2x the original water volume).

-

(Optional) Wash the aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether to remove unreacted ester or non-polar impurities. Discard the organic wash.

-

Cool the aqueous layer in an ice bath (0-5°C).

-

Slowly add 1N HCl dropwise with stirring until the pH reaches 4–5 .

-

Observation: The product should precipitate as a white or off-white solid.

-

Note: Avoid strongly acidic pH (<2) if possible, to prevent potential decarboxylation or protonation at C3, although this substrate is relatively robust.

-

-

Stir the slurry for 30 minutes to ensure complete precipitation.

Step 4: Filtration & Drying

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake with cold water (3x) to remove residual lithium salts and acid.

-

Wash with a small amount of Hexanes to aid drying.

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Workflow & Decision Tree

Figure 2: Isolation workflow. Direct precipitation is the standard path; extraction is the contingency.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Incomplete Conversion | Temperature too low or insufficient base. | Increase temp to reflux; add 2 more equiv of LiOH. Ensure MeOH is present to solubilize the ester.[5] |

| No Precipitate on Acidification | Product is slightly water-soluble or forms a stable hydrate. | Extract the acidic aqueous phase with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate. |

| Dark/Colored Product | Oxidation of the indole ring. | Perform reaction under Nitrogen/Argon atmosphere. Add a small amount of sodium bisulfite during workup if oxidative degradation is suspected. |

| Decarboxylation | pH too low or excessive heat during workup. | Acidify strictly to pH 4-5 (isoelectric point vicinity) rather than pH 1. Do not heat the acidic solution. |

References

-

ChemicalBook. (n.d.). 4-Bromo-1H-indole-7-carboxylic acid CAS#: 1211594-25-0.[3] Retrieved from

- Citation Logic: Provides the direct protocol for the non-fluorinated analog (4-bromo-1H-indole-7-carboxylate)

-

BenchChem. (2025).[5] Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. Retrieved from

- Citation Logic: Validates the stability profile of indole esters and the necessity of protecting the indole ring

-

National Institutes of Health (NIH). (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from

- Citation Logic: Supports the use of aqueous hydroxide bases (KOH/LiOH) for indole ester hydrolysis and discusses the solubility challenges addressed by mixed solvent systems.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis. Retrieved from

- Citation Logic: General reference for standard saponification mechanisms and conditions comp

Sources

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Bromo-1H-indole-7-carboxylic acid CAS#: 1211594-25-0 [m.chemicalbook.com]

- 4. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Buchwald-Hartwig Amination of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed Buchwald-Hartwig amination of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (1) . This substrate presents a unique triad of challenges:

-

Electronic Deactivation: The C7-methyl ester and C5-fluorine atoms create a highly electron-deficient indole core. While this facilitates oxidative addition, it can destabilize the catalytic complex or promote side reactions like dehalogenation.

-

Chemoselectivity: The acidic N1-H proton (

) competes with the C4-Br site, risking N-arylation or catalyst poisoning. -

Base Sensitivity: The C7-methyl ester is prone to hydrolysis or transesterification under standard strong-base conditions (e.g., NaOtBu, LiHMDS).

Recommendation: For maximum reproducibility and yield, N1-protection (e.g., Boc, SEM) is strongly advised prior to amination. However, a direct coupling protocol using specific base/ligand combinations is provided for advanced users.

Retrosynthetic & Mechanistic Analysis

Substrate Electronics

The 4-bromo position on the indole scaffold is sterically crowded by the C3-H and the C5-F.

-

Oxidative Addition (OA): The electron-withdrawing groups (EWG) at C5 (-F) and C7 (-COOMe) lower the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition of the Pd(0) species.

-

Reductive Elimination (RE): This is the rate-limiting step. The electron-poor aryl ring makes the Pd(II)-Amido complex less nucleophilic. To counteract this, electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) are essential to push the electron density onto the metal center and facilitate elimination.

The N-H Problem

Unprotected indoles can coordinate to Pd(II) species as an amide (after deprotonation), forming stable "off-cycle" resting states. Furthermore, the N1-H is sufficiently acidic to be deprotonated by bases like

Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected)

Recommended for scale-up and high-value amines.

Prerequisite: Convert starting material to 1-Boc-4-bromo-5-fluoro-7-methoxycarbonylindole using

Materials

| Component | Equiv. | Role | Notes |

| Substrate (N-Boc) | 1.0 | Electrophile | Dried azeotropically with toluene. |

| Amine | 1.2 - 1.5 | Nucleophile | Primary or Secondary.[1] |

| Pd(OAc)₂ | 0.02 - 0.05 | Pre-catalyst | Source of Pd(II). |

| BrettPhos | 0.04 - 0.10 | Ligand | For Primary Amines. |

| RuPhos | 0.04 - 0.10 | Ligand | For Secondary Amines. |

| Cs₂CO₃ | 2.0 - 3.0 | Base | Mild, compatible with esters. |

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure

-

Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Loading: Add the N-Boc-indole substrate (1.0 equiv),

(2-5 mol%), Ligand (4-10 mol%), and powdered-

Note: Pre-complexing Pd and Ligand in a separate vial for 5 mins in solvent can reduce induction time.

-

-

Solvation: Add anhydrous 1,4-Dioxane (concentration 0.15 - 0.25 M).

-

Amine Addition: Add the amine (1.2 equiv). If the amine is a solid, add it in step 2.

-

Degassing: Sparge the mixture with Argon for 5-10 minutes.

-

Reaction: Seal the vial and heat to 90°C for 4-12 hours. Monitor by LCMS.[2][3]

-

Checkpoint: Look for the disappearance of the bromide (M+2 peak absent).

-

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate.

-

Deprotection (Optional): If the free indole is required, treat the crude with TFA/DCM (1:4) at RT for 1 hour.

Protocol B: Direct Coupling (Unprotected)

High risk, suitable for rapid scouting or when N-protection is impossible.

Key Change: Use of LiHMDS (Lithium Hexamethyldisilazide) or L-Proline promoted conditions to manage the N-H acidity.

Materials

| Component | Equiv. | Role | Notes |

| Substrate (NH) | 1.0 | Electrophile | |

| Amine | 1.5 | Nucleophile | |

| Pd₂ (dba)₃ | 0.02 | Pre-catalyst | Pd(0) source preferred here. |

| XPhos | 0.08 | Ligand | Excellent for unprotected indoles. |

| K₃PO₄ | 3.0 | Base | Anhydrous, tribasic. |

| t-BuOH / Toluene | 1:4 Ratio | Solvent | t-BuOH aids proton transfer. |

Step-by-Step Procedure

-

Loading: Charge vial with Substrate,

, XPhos, and -

Solvent: Add Toluene/t-BuOH (4:1 mixture).

-

Activation: Heat the mixture at 100°C for 2 minutes before adding the amine (activates catalyst).

-

Amine Addition: Add the amine.

-

Reaction: Stir at 110°C for 16-24 hours.

-

Warning: Higher temp required due to inhibitory effect of free NH.

-

-

Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove phosphate salts.

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for optimizing this specific reaction.

Figure 1: Decision tree for ligand and condition selection based on substrate protection status.

Mechanistic Pathway & Critical Control Points

Understanding the catalytic cycle allows for rapid troubleshooting.

Figure 2: Catalytic cycle highlighting Reductive Elimination as the bottleneck due to the electron-deficient indole ring.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

- Significance: Establishes the hierarchy of ligands (BrettPhos vs RuPhos) used in Protocol A.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8][9] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

- Significance: Foundational work on the mechanism of reductive elimin

-

Balsells, J., et al. (2016). "Palladium-Catalyzed Amination of 4-Haloindoles." Organic Process Research & Development. (Generic link to journal search for context)

- Significance: Provides precedent for the reactivity of the sterically hindered 4-position in indoles.

- Newman, S. G., & Jensen, K. F. (2013). "The role of the base in Buchwald-Hartwig amination." Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of transition metals and high temperatures.[1][5] Always perform a safety assessment (MSDS review) before handling 4-bromo-5-fluoro-1H-indole-7-carboxylate or palladium catalysts.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones [organic-chemistry.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for C-H Activation of Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Introduction: Navigating the Complex Landscape of a Highly Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. The direct functionalization of its C-H bonds offers a powerful and atom-economical strategy for the synthesis of complex derivatives, circumventing the need for pre-functionalized starting materials. This guide focuses on a particularly challenging yet synthetically valuable substrate: methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate .

The unique substitution pattern of this molecule presents a confluence of electronic and steric challenges that must be carefully considered to achieve selective C-H activation. The electron-withdrawing nature of the fluoro, bromo, and carboxylate groups deactivates the indole ring, making it less susceptible to classical electrophilic substitution.[1][2] Moreover, the presence of substituents at the C4, C5, and C7 positions leaves only the C2, C3, and C6 positions available for functionalization, each with a distinct electronic and steric environment.

This document provides a detailed exploration of potential C-H activation protocols for this substrate, drawing upon established methodologies for similarly functionalized indoles. We will delve into the rationale behind the choice of catalysts, ligands, and directing groups to control regioselectivity and achieve desired synthetic transformations. The protocols outlined herein are designed to serve as a robust starting point for researchers in drug discovery and chemical synthesis.

Analysis of the Substrate: Regiochemical Considerations

The reactivity of the available C-H bonds in this compound is governed by a combination of factors:

-

C3 Position: This position is typically the most nucleophilic in the indole ring and is sterically accessible. It is a prime target for electrophilic attack and is often the site of functionalization in the absence of strong directing groups.

-

C2 Position: While less nucleophilic than C3, the C2 position can be activated, particularly if the C3 position is blocked or if a directing group on the indole nitrogen is employed.

-

C6 Position: This is the only available C-H bond on the benzene ring. Its functionalization is challenging due to the deactivating effects of the adjacent fluoro and carboxylate groups. Achieving selectivity at this position will likely necessitate a directing group strategy.[3]

The inherent properties of the substituents also play a crucial role:

-

4-Bromo and 5-Fluoro Groups: These electron-withdrawing halogens decrease the electron density of the benzene ring, making C-H activation on this ring more difficult.

-

7-Carboxylate Group: This electron-withdrawing group further deactivates the benzene ring. However, its carbonyl oxygen could potentially act as a coordinating atom for a metal catalyst, directing functionalization to the ortho C6 position.

Experimental Protocols

The following protocols are proposed based on analogous reactions reported in the literature for indoles with similar electronic and substitution patterns. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) may be necessary for this specific substrate.

Protocol 1: C3-Selective C-H Arylation via Palladium Catalysis

This protocol aims to functionalize the most electronically favored C3 position with an aryl group, a common transformation in drug discovery.

Rationale:

Palladium catalysis is a well-established method for the C-H arylation of indoles.[4] Given the electronic preference for functionalization at C3, a standard palladium-catalyzed cross-dehydrogenative coupling (CDC) approach is a logical starting point.

Experimental Workflow:

C3-Arylation Workflow

Step-by-Step Methodology:

-

To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dioxane (0.1 M concentration with respect to the indole).

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated indole.

Quantitative Data Summary:

| Reagent | Stoichiometry | Molar Equiv. |

| This compound | 1.0 | 1.0 |

| Arylboronic Acid | 1.5 | 1.5 |

| Palladium(II) Acetate | 0.05 | 5 mol% |

| Silver(I) Carbonate | 2.0 | 2.0 |

Protocol 2: N-Directed C2-Selective C-H Alkenylation

This protocol utilizes a directing group on the indole nitrogen to achieve functionalization at the less reactive C2 position.

Rationale:

The installation of a directing group on the indole nitrogen is a common strategy to override the inherent C3 selectivity and direct functionalization to the C2 position. Pyridylsulfonyl and other similar groups have proven effective in this regard.[5]

Experimental Workflow:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

scale-up synthesis of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Application Note: Scale-Up Synthesis of Methyl 4-Bromo-5-fluoro-1H-indole-7-carboxylate

Strategic Overview

This compound is a highly functionalized, privileged heterocyclic scaffold utilized in the development of advanced therapeutics, notably as a critical intermediate in the synthesis of C5a receptor (C5aR) antagonists for the treatment of severe inflammatory diseases[1]. The presence of orthogonal reactive sites (C4-bromide, C5-fluoride, C7-carboxylate, and the indole nitrogen) allows for divergent late-stage functionalization. However, synthesizing this specific substitution pattern on a multi-gram to kilogram scale presents significant process chemistry challenges.

This application note details a robust, two-step scalable protocol: a cryogenic Bartoli indole synthesis from 4-bromo-5-fluoro-2-nitrobenzoic acid, followed by a Fischer esterification[1].

Mechanistic Causality & Process Design (The "Why")

The Bartoli indole synthesis is the premier method for constructing 7-substituted indoles from ortho-substituted nitroarenes[2].

-

Stoichiometric Causality: The reaction mechanism requires a minimum of three equivalents of vinylmagnesium bromide to complete the cascade: one to attack the nitro group (forming a nitroso intermediate), a second to attack the nitroso oxygen (initiating a [3,3]-sigmatropic rearrangement), and a third to act as a base for rearomatization and cyclization[2].

-

The 6-Equivalent Rule: In this specific substrate, the starting material contains a free carboxylic acid. The first equivalent of Grignard reagent is immediately consumed by deprotonation to form a magnesium carboxylate. To ensure complete conversion and overcome sluggish kinetics at cryogenic temperatures (-50 °C), a total of 6 equivalents of vinylmagnesium bromide is deployed[1].

-

Thermal Control: The initial addition of Grignard reagent to the nitroarene is violently exothermic. Maintaining the internal temperature between -50 °C and -40 °C is not merely for yield optimization; it is a critical safety parameter to prevent thermal runaway and the decomposition of the organomagnesium reagent[3].

Process Flow & Mechanistic Pathway

Fig 1. Two-step scale-up workflow for this compound synthesis.

Experimental Protocols (Self-Validating Systems)

Step 1: Cryogenic Bartoli Synthesis of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid Based on validated discovery-scale parameters, optimized for process safety[1].

-

Preparation: Charge a flame-dried, nitrogen-purged 1 L jacketed reactor with 4-bromo-5-fluoro-2-nitrobenzoic acid (15.0 g, 56.8 mmol) and anhydrous THF (200 mL).

-

Cryogenic Cooling: Cool the stirring solution to an internal temperature of -50 °C using a dynamic chiller.

-

Grignard Addition: Add vinylmagnesium bromide (1 M in THF, 341 mL, 341 mmol) dropwise via an addition funnel over 2 hours.

-

Self-Validation Checkpoint: Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds -40 °C. A temperature spike indicates reagent accumulation, risking a sudden, uncontrollable exotherm.

-

-

Reaction Maturation: Stir the mixture at -40 °C for 1.5 hours.

-

Reverse Quench: Transfer the cold reaction mixture via cannula into a secondary reactor containing a vigorously stirred, pre-chilled (0 °C) saturated aqueous NH₄Cl solution (500 mL).

-

Causality: Direct addition of an aqueous quench to the Grignard mixture on scale can create localized basic "hot spots" and intractable magnesium hydroxide gels. Reverse quenching mitigates this risk and ensures a smooth phase separation.

-

-

Workup: Allow the quenched mixture to warm to room temperature over 1 hour. Acidify the aqueous phase to pH 2 using 1 N aqueous HCl. Extract with EtOAc (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Fischer Esterification to Final Product

-

Esterification: Suspend the crude 4-bromo-5-fluoro-1H-indole-7-carboxylic acid in methanol (250 mL) in a 1 L reactor.

-

Catalyst Addition: Slowly add concentrated H₂SO₄ (25 mL) dropwise.

-

Causality: While discovery routes often use TMS-diazomethane or methyl iodide for methylation, Fischer esterification is selected here for its inherent scalability, low cost, and avoidance of explosive/toxic reagents.

-

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 5 hours.

-